molecular formula C19H16ClNO5S B2908293 (E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide CAS No. 1181473-65-3

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide

Cat. No.: B2908293
CAS No.: 1181473-65-3
M. Wt: 405.85
InChI Key: CPDUQLYZCYUVDF-UHFFFAOYSA-N
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Description

The compound (E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide is a sulfonamide derivative featuring a 5-chloro-substituted benzodioxin core, a styryl (2-phenylethenyl) group, and an enamide (prop-2-enamide) moiety. The (E)-configuration of the double bonds in both the styryl and enamide groups is crucial for maintaining stereoelectronic properties, which may influence binding affinity and stability .

Properties

IUPAC Name

(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S/c20-16-12-15(13-17-19(16)26-10-9-25-17)6-7-18(22)21-27(23,24)11-8-14-4-2-1-3-5-14/h1-8,11-13H,9-10H2,(H,21,22)/b7-6+,11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDUQLYZCYUVDF-HRCSPUOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Cl)/C=C/C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The compound features a unique structure characterized by the following elements:

  • Molecular Formula : C17H18ClN1O5S
  • Molecular Weight : 385.85 g/mol

Structural Representation

The structural representation can be summarized in the following way:

ComponentStructure
Benzodioxin moiety Benzodioxin
Sulfonamide group Sulfonamide

Research indicates that compounds similar to (E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide exhibit various biological activities primarily through:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : The presence of the benzodioxin structure contributes to potential antioxidant activity.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds. Key findings include:

  • Anticancer Activity :
    • A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
  • Anti-inflammatory Effects :
    • Research has shown that compounds with the sulfonamide group can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of a related compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. This suggests a strong potential for further development into therapeutic agents for breast cancer.

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a derivative of this compound was administered at varying doses. Results indicated a dose-dependent reduction in paw swelling, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Table of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 10 µM
Anti-inflammatorySignificant reduction in swelling
AntioxidantModerate activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The benzodioxin core in the target compound distinguishes it from structurally related sulfonamides, such as (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) (). While IIIa contains a 5-chloro-8-hydroxyquinolin-7-yl group, the target compound substitutes this with a 5-chloro-2,3-dihydro-1,4-benzodioxin system. Key differences include:

  • Hydrogen Bonding: The absence of a hydroxyl group in the target compound (unlike IIIa’s 8-hydroxyquinolin moiety) reduces hydrogen-bonding capacity, which could impact solubility and target engagement .

Sulfonamide Substituents

Both compounds feature a sulfonamide group, but IIIa includes a 4-methoxybenzenesulfonamide, whereas the target compound uses a simpler styryl-linked sulfonamide.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Target Compound : The benzodioxin’s lipophilic nature and lack of polar substituents may reduce solubility, necessitating formulation adjustments for in vivo applications.

Data Table: Key Features of Target Compound and Analogues

Property Target Compound Compound IIIa ()
Core Structure 5-Chloro-2,3-dihydro-1,4-benzodioxin 5-Chloro-8-hydroxyquinolin-7-yl
Sulfonamide Substituent (E)-2-phenylethenyl 4-Methoxystyryl
Key Functional Groups Enamide, Chloro, Benzodioxin Hydroxyquinolin, Methoxy
Synthetic Catalyst DMAP (inferred) DMAP
Purification Method Column chromatography, recrystallization Column chromatography, recrystallization

Research Findings and Limitations

  • Data Gaps: Limited experimental data on the target compound’s bioactivity, solubility, or stability necessitate further studies. Comparisons rely heavily on inferences from analogues like IIIa.
  • Contradictions: The hydroxyquinolin group in IIIa may confer superior solubility but lower metabolic resistance compared to the benzodioxin system, illustrating trade-offs in drug design .

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide?

Answer:
The synthesis involves coupling the benzodioxin core with the sulfonamide-vinylphenyl moiety. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
  • Sulfonylation : React the intermediate amine with a sulfonyl chloride derivative under controlled pH (e.g., NaHCO₃ buffer) to ensure selective sulfonamide formation .
  • Stereochemical control : Maintain reaction temperatures below 0°C during critical steps to preserve the (E)-configuration of the double bonds, verified by NMR coupling constants .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities and confirm the (E)-configuration .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for vinyl proton coupling (J=1216HzJ = 12–16 \, \text{Hz}) and sulfonamide proton deshielding (~11 ppm) .
  • Mass spectrometry : Employ ESI-HRMS to verify molecular ion peaks and isotopic patterns consistent with chlorine and sulfur content .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with benzodioxin-binding pockets). Focus on sulfonamide’s hydrogen-bonding capacity and the benzodioxin ring’s hydrophobic interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Run 100-ns trajectories to evaluate stability in biological membranes, prioritizing the compound’s logP (~3.5) for permeability predictions .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Purity verification : Re-analyze disputed batches via HPLC (≥95% purity) and ICP-MS to rule out metal catalyst residues .
  • Assay standardization : Compare protocols for cell viability (MTT vs. resazurin assays) or enzyme inhibition (IC₅₀ under varying pH/temperature) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration differences) .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can identify interactions between EDCl concentration, reaction time, and temperature .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side products (e.g., cis-isomer formation) during amide coupling .
  • In-line analytics : Integrate FTIR or Raman probes for real-time monitoring of intermediate conversion rates .

Advanced: How does the benzodioxin-sulfonamide scaffold influence target selectivity?

Answer:

  • Pharmacophore mapping : The benzodioxin ring provides π-π stacking with aromatic residues (e.g., Tyr in kinases), while the sulfonamide acts as a hydrogen-bond acceptor with backbone amides (e.g., Ala144 in carbonic anhydrase) .
  • SAR studies : Modify substituents on the benzodioxin (e.g., Cl vs. F) or sulfonamide (e.g., vinylphenyl vs. methyl groups) to correlate changes with activity shifts .
  • Cryo-EM/X-ray : Resolve co-crystal structures with targets to validate binding poses and guide rational design .

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